molecular formula C19H18N6O B11144782 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11144782
M. Wt: 346.4 g/mol
InChI Key: ISKXKIOWVXGLKX-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that features a unique combination of indole and tetrazole moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the tetrazole ring is known for its stability and bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to tryptophan-binding sites, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity and specificity . This dual interaction can modulate various biological pathways, leading to therapeutic effects.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-14-5-4-8-17-15(14)9-11-24(17)12-10-20-19(26)16-6-2-3-7-18(16)25-13-21-22-23-25/h2-9,11,13H,10,12H2,1H3,(H,20,26)

InChI Key

ISKXKIOWVXGLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

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